REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5](N)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.S(=O)(=O)(O)[OH:12].[OH-].[Na+]>>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([OH:12])[C:4]=2[CH:3]=[N:2]1 |f:2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the salts are filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Name
|
|
Type
|
|
Smiles
|
N1N=CC=2C(=CC=CC12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |